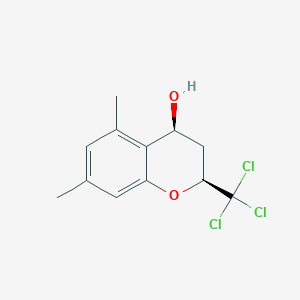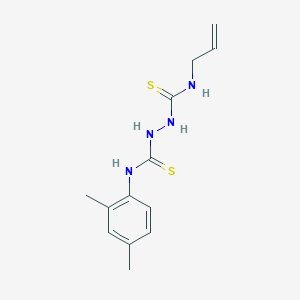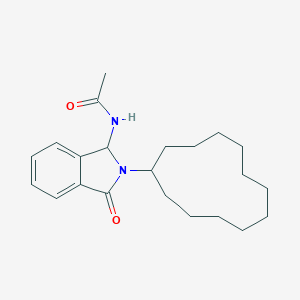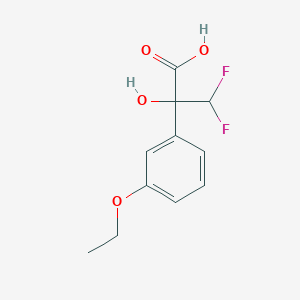
(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-5,7-ジメチル-2-(トリクロロメチル)クロマン-4-オールは、クロマンファミリーに属するキラル有機化合物です。クロマンは、その多様な生物活性で知られており、その潜在的な治療応用について頻繁に研究されています。
準備方法
合成ルートと反応条件
(2S,4S)-5,7-ジメチル-2-(トリクロロメチル)クロマン-4-オールの合成は、通常、以下の手順を含みます。
出発物質: 合成は、置換フェノールやアルデヒドなどの適切な出発物質を選択することから始まります。
環化反応: クロマン環構造を形成するために環化反応が行われます。これは、酸または塩基触媒を使用して実現できます。
キラル分割: 位置2と4のキラル中心は、キラル触媒または試薬を使用して分割され、目的の(2S,4S)配置が得られます。
工業的製造方法
この化合物の工業的製造方法には、実験室規模の合成手順のスケールアップ、収率を高めるための反応条件の最適化、再結晶またはクロマトグラフィーなどの精製技術による最終生成物の純度の確保が含まれます。
化学反応の分析
反応の種類
(2S,4S)-5,7-ジメチル-2-(トリクロロメチル)クロマン-4-オールは、以下を含むさまざまな化学反応を受けることができます。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化できます。
還元: トリクロロメチル基は、メチル基に還元できます。
置換: メチル基は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒による水素ガスなどの試薬。
置換: 適切な条件下でのハロゲンまたは求核試薬などの試薬。
主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: メチル誘導体の生成。
置換: 置換クロマン誘導体の生成。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗酸化作用や抗炎症作用などの潜在的な生物活性を研究されています。
医学: 疾患の治療における潜在的な治療効果について調査されています。
工業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the production of specialty chemicals and materials.
作用機序
(2S,4S)-5,7-ジメチル-2-(トリクロロメチル)クロマン-4-オールの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、特定の生化学経路を調節することにより効果を発揮し、細胞機能の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
クロマン: クロマン環構造が類似している化合物。
トリクロロメチル誘導体: トリクロロメチル基を有する化合物。
キラルアルコール: キラル中心とヒドロキシル基が類似している化合物。
独自性
(2S,4S)-5,7-ジメチル-2-(トリクロロメチル)クロマン-4-オールは、特定のキラル配置とメチル基とトリクロロメチル基の両方の存在によりユニークであり、これにより、異なる化学的および生物学的特性がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
Chromans: Compounds with similar chroman ring structures.
Trichloromethyl Derivatives: Compounds with trichloromethyl groups.
Chiral Alcohols: Compounds with similar chiral centers and hydroxyl groups.
Uniqueness
(2S,4S)-5,7-dimethyl-2-(trichloromethyl)chroman-4-ol is unique due to its specific chiral configuration and the presence of both methyl and trichloromethyl groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C12H13Cl3O2 |
|---|---|
分子量 |
295.6 g/mol |
IUPAC名 |
(2S,4S)-5,7-dimethyl-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C12H13Cl3O2/c1-6-3-7(2)11-8(16)5-10(12(13,14)15)17-9(11)4-6/h3-4,8,10,16H,5H2,1-2H3/t8-,10-/m0/s1 |
InChIキー |
MTXRTUCHOMXFEQ-WPRPVWTQSA-N |
異性体SMILES |
CC1=CC(=C2[C@H](C[C@H](OC2=C1)C(Cl)(Cl)Cl)O)C |
正規SMILES |
CC1=CC(=C2C(CC(OC2=C1)C(Cl)(Cl)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
![6-acetyl-4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-2H-naphtho[1,8-bc]furan-5-yl acetate](/img/structure/B12453321.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide](/img/structure/B12453328.png)

![2-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12453344.png)
![N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B12453349.png)

![3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B12453362.png)

![4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B12453370.png)
![N-(4-{N'-[(1E)-1-(4-Aminophenyl)ethylidene]hydrazinecarbonyl}phenyl)propanamide](/img/structure/B12453374.png)
![N-{4-[(2-butanoylhydrazinyl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B12453376.png)

